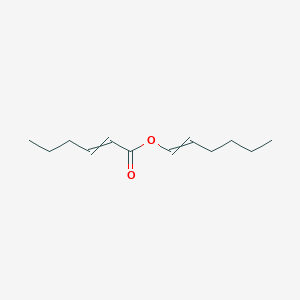
Hex-1-EN-1-YL hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-1-yl hex-2-enoate is an organic compound characterized by the presence of two double bonds within its molecular structure. This compound is part of the ester family, which are commonly known for their pleasant fragrances and are often used in the flavor and fragrance industries. The molecular formula for this compound is C12H20O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-1-en-1-yl hex-2-enoate can be synthesized through the esterification reaction between hex-1-en-1-ol and hex-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Hex-1-en-1-yl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bonds.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hex-1-en-1-ol and hex-2-enoic acid.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Hex-1-en-1-yl hex-2-enoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of hex-1-en-1-yl hex-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The double bonds in the compound can also interact with reactive oxygen species, leading to the formation of reactive intermediates that can modulate cellular processes .
Comparison with Similar Compounds
Hex-1-en-1-yl hex-2-enoate can be compared with other similar compounds such as:
Hex-1-en-1-yl acetate: Similar ester structure but with an acetate group instead of hex-2-enoate.
Hex-1-en-1-yl butyrate: Similar ester structure but with a butyrate group.
Hex-1-en-1-yl propionate: Similar ester structure but with a propionate group.
Uniqueness
This compound is unique due to the presence of two double bonds, which can undergo various chemical transformations, making it a versatile compound for synthetic and industrial applications .
Properties
CAS No. |
83247-41-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
hex-1-enyl hex-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
BGJRKZXLQUPKMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=COC(=O)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
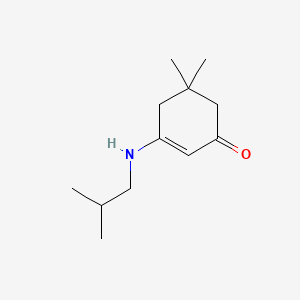
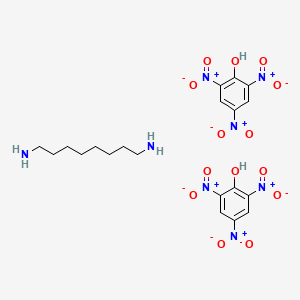
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
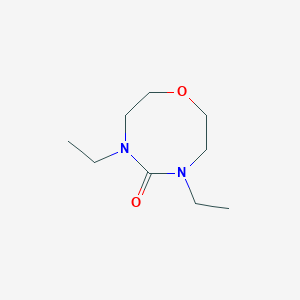
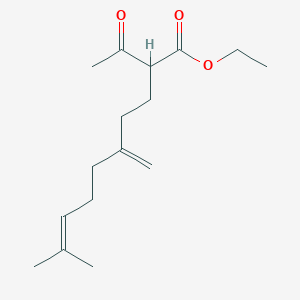
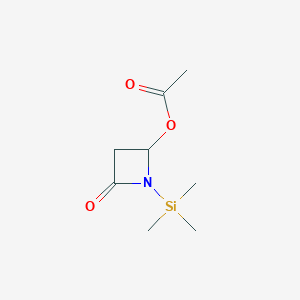
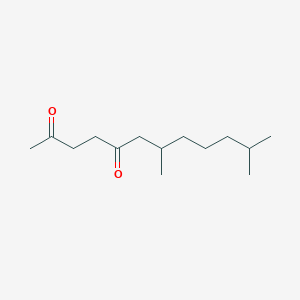
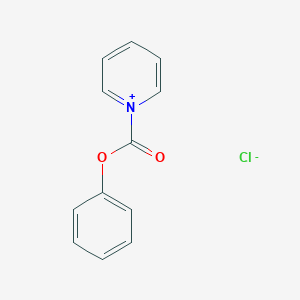
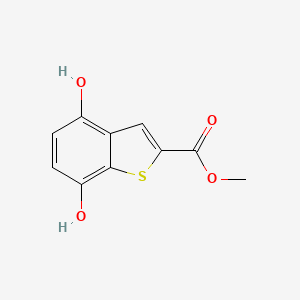
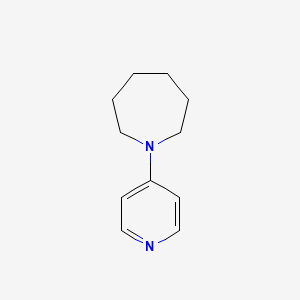
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
